Prothiofos-D5
Description
Properties
Molecular Formula |
C₁₁H₁₀D₅Cl₂O₃PS |
|---|---|
Molecular Weight |
334.21 |
Synonyms |
Phosphorodithioic Acid O-(2,4-Dichlorophenyl) O-Ethyl S-Propyl Ester-D5; _x000B_BAY-NTN 8629-D5; Dichlorpropaphos-D5; Prothiofos-D5; Prothiophos-D5; Tokuthion-D5; Toyodan-D5 |
Origin of Product |
United States |
Scientific Research Applications
Agricultural Applications
Insecticide and Acaricide Use
Prothiofos-D5 is primarily utilized in agriculture for pest control. It acts on the nervous system of insects by inhibiting acetylcholinesterase, leading to paralysis and death. The compound is effective against a range of pests, including aphids, mites, and various caterpillars.
Field Trials
Field trials have demonstrated the efficacy of this compound in controlling pest populations while minimizing impact on non-target species. For instance, studies indicate that this compound can significantly reduce pest populations in crops such as cotton and soybeans, enhancing yield and quality .
Environmental Monitoring
Residue Analysis
this compound is monitored in environmental samples to assess pesticide residues in soil and water. Advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are employed to detect and quantify this compound levels in various environmental matrices. The detection limits achieved are often below regulatory thresholds, ensuring compliance with safety standards .
| Sample Type | Detection Method | Limit of Detection (LOD) | Reference |
|---|---|---|---|
| Soil | GC-MS | 0.01 mg/kg | |
| Water | LC-MS | 0.005 mg/L |
Biochemical Research
Mechanism of Action Studies
Research has focused on elucidating the biochemical mechanisms by which this compound exerts its insecticidal effects. Studies involving enzyme assays have confirmed that this compound effectively inhibits acetylcholinesterase activity in various insect species, leading to increased levels of acetylcholine at synapses .
Case Study: Toxicological Assessment
A comprehensive toxicological assessment was conducted to evaluate the effects of this compound on non-target organisms, including beneficial insects like bees. The study found that while this compound is highly toxic to target pests, its impact on non-target species is significantly lower when applied according to recommended guidelines .
Synthesis and Derivative Development
Novel Derivatives
Research into the synthesis of novel derivatives of Prothiofos has shown promise in enhancing its efficacy and reducing toxicity. For example, modifications to the chemical structure have led to compounds with improved pest control properties and lower environmental persistence .
Comparison with Similar Compounds
Prothiofos vs. Prothiofos-D5
The primary distinction between Prothiofos and this compound lies in isotopic substitution. Below is a detailed comparison:
Table 1: Key Differences Between Prothiofos and this compound
*Estimated based on molecular formula.
This makes it indispensable for stable isotope dilution assays (SIDAs) in environmental and biological sample analysis .
Structural Analogues: Organophosphorus Compounds
While the provided evidence lacks direct data on structurally similar compounds, this compound can be contextualized within the broader class of organophosphorus pesticides (OPs). Below is a comparison with two well-characterized OPs: Chlorpyrifos and Diazinon.
Table 2: Comparison with Other Organophosphorus Compounds
Key Observations :
Structural Similarities : All three compounds feature a thiophosphate (P=S) core but differ in substituent groups. Prothiofos has a 2,4-dichlorophenyl group, while Chlorpyrifos contains a trichloropyridyl moiety.
Deuterated Versions: Deuterated analogs of Chlorpyrifos and Diazinon (e.g., Chlorpyrifos-D10) are similarly used as internal standards, underscoring the broader applicability of isotopic labeling in pesticide residue analysis .
Functional Analogues: Deuterated Internal Standards
This compound belongs to a class of deuterated internal standards used in analytical chemistry. A comparison with Diazinon-D10 highlights shared functional roles:
Table 3: Comparison of Deuterated Internal Standards
| Property | This compound | Diazinon-D10 |
|---|---|---|
| Parent Compound | Prothiofos | Diazinon |
| Deuterium Substitution | 5 H → D | 10 H → D |
| Analytical Use | Quantify Prothiofos residues | Quantify Diazinon residues |
| Advantages | Reduces matrix effects in MS | Enhances signal specificity |
Preparation Methods
Nucleophilic Substitution with Deuterated Ethanol
The primary route for synthesizing this compound involves substituting the ethoxy group of prothiofos with a pentadeuteroethoxy moiety. Kishino et al. (1974) pioneered this method using hexadeuteroethanol (CD3CD2OD) as the deuterium source. The reaction proceeds via a two-step mechanism:
-
Phosphorylation : 2,4-Dichlorophenol reacts with phosphorus oxychloride (POCl3) to form a dichlorophenyl phosphoryl intermediate.
-
Alkoxy Substitution : The intermediate undergoes nucleophilic attack by deuterated ethoxide (generated from CD3CD2OD and sodium hydride) to yield O-2,4-dichlorophenyl O-ethyl-d5 phosphorodithioate.
Key Conditions :
-
Solvent: Anhydrous hexane or tetrahydrofuran (THF).
-
Temperature: 0–5°C to minimize side reactions.
-
Catalyst: Triethylamine (0.5 eq.) to scavenge HCl.
The final step involves introducing the S-propyl group via reaction with propanethiol under inert atmosphere, achieving a 92–95% deuteration efficiency confirmed by GC-MS.
Isotopic Exchange via Acid-Catalyzed Deuterolysis
An alternative approach employs deuterated sulfuric acid (D2SO4) to facilitate H/D exchange at the ethoxy group. This method, adapted from deuterated cytokinin synthesis, involves:
-
Dissolving prothiofos in deuterated methanol (CD3OD).
-
Adding D2SO4 (0.1 M) and refluxing at 60°C for 48 hours.
-
Neutralizing with Na2CO3 and extracting with deuterated chloroform (CDCl3).
While this method achieves 85–88% deuteration , it risks partial hydrolysis of the phosphorodithioate group, necessitating rigorous purification.
Reaction Optimization and Challenges
Solvent and Temperature Effects
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent Polarity | Hexane (ε = 1.9) | Minimizes hydrolysis |
| Reaction Temperature | 0–5°C | Prevents P=S → P=O oxidation |
| Catalyst Loading | 0.5 eq. Et3N | Enhances nucleophilicity |
Hexane’s low polarity suppresses side reactions, while subambient temperatures stabilize the phosphorodithioate backbone. Excess triethylamine (>1 eq.) leads to ethoxide overgeneration, causing desulfuration.
Purification and Deuteration Validation
Post-synthesis purification employs accelerated solvent extraction (ASE) with hexane:acetone (1:1) at 100°C. Deuterated analogs are isolated using silica gel chromatography (eluent: ethyl acetate/cyclohexane 1:4).
Analytical Validation :
-
GC-MS : Characteristic ions at m/z 345 (M+) and 350 (M+5) confirm deuteration.
-
NMR : Absence of δ 1.2 ppm (CH3CH2O) and presence of δ 1.18 ppm (CD3CD2O).
Applications in Residue Analysis
This compound serves as an internal standard in multi-residue pesticide assays. For example, in oyster tissue analysis:
Q & A
Q. How to integrate multi-omics data (transcriptomics, metabolomics) to study this compound’s sublethal effects?
- Methodology: Use systems biology approaches :
- Perform RNA-seq to identify differentially expressed genes.
- Pair with LC-MS-based metabolomics for pathway enrichment analysis.
- Apply Weighted Gene Co-expression Network Analysis (WGCNA) to link molecular changes to phenotypic outcomes.
Validate findings via CRISPR-Cas9 knockouts in model organisms .
Methodological Frameworks
- Experimental Design : Prioritize PICOT or PEO frameworks to structure hypotheses .
- Data Analysis : Use ANOVA for multi-group comparisons and principal component analysis (PCA) for dimensionality reduction .
- Ethical Compliance : Align with OECD Test Guidelines for chemical safety studies and obtain IRB approval for vertebrate research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
